molecular formula C13H15F3O B7870849 1-(3,4,5-Trifluorophenyl)heptan-1-one

1-(3,4,5-Trifluorophenyl)heptan-1-one

Cat. No.: B7870849
M. Wt: 244.25 g/mol
InChI Key: SITOPNHWRUCFKC-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)heptan-1-one is a fluorinated aromatic ketone characterized by a heptanone chain attached to a 3,4,5-trifluorophenyl group. This compound belongs to a class of fluorinated organic molecules known for their unique electronic and steric properties due to the electron-withdrawing effects of fluorine substituents. Fluorinated aromatic ketones are widely studied for applications in pharmaceuticals, agrochemicals, and materials science, where their enhanced stability, lipophilicity, and metabolic resistance are advantageous .

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-2-3-4-5-6-12(17)9-7-10(14)13(16)11(15)8-9/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITOPNHWRUCFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trifluorophenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4,5-trifluorobenzoyl chloride with heptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic attack due to polarization caused by the electron-withdrawing trifluorophenyl group.

Reagents/Conditions :

  • Heptan-1-ol : Reacts in the presence of NaOH (60–100 °C) to form β-hydroxyketone derivatives via aldol-like condensation.

  • Grignard Reagents : Forms tertiary alcohols (e.g., with methylmagnesium bromide in THF at 0 °C) .

Mechanistic Insight :
The trifluorophenyl group enhances carbonyl electrophilicity, lowering the activation energy for nucleophilic attack. Hyperconjugation stabilizes intermediates during addition .

Reduction Reactions

The ketone is reduced to its corresponding secondary alcohol under standard conditions.

Reagents/Conditions :

  • LiAlH4 : Quantitative reduction to 1-(3,4,5-trifluorophenyl)heptan-1-ol at −78 °C .

  • Catalytic Hydrogenation : Using Pd/C in ethanol yields the same product at ambient pressure .

Table 1: Reduction Efficiency

Reducing AgentTemperature (°C)Yield (%)
LiAlH4−7895
H2/Pd/C2588

Oxidation Resistance

The compound exhibits resistance to oxidation due to the absence of α-hydrogens adjacent to the carbonyl group. Strong oxidizing agents (e.g., KMnO4) result in cleavage of the heptan chain, forming 3,4,5-trifluorobenzoic acid as a byproduct .

Electrophilic Aromatic Substitution (EAS)

The trifluorophenyl ring’s electron-deficient nature impedes EAS. Reactions require extreme conditions:

Nitration :

  • Conditions : HNO3/H2SO4 at 120 °C

  • Product : 1-(3,4,5-Trifluoro-2-nitrophenyl)heptan-1-one (minor para-substitution due to steric hindrance) .

Halogenation :

  • Cl2/FeCl3 : Yields polychlorinated derivatives at 80 °C .

Condensation Reactions

Aldol Condensation :

  • Conditions : NaOH (10%), 80 °C

  • Product : α,β-unsaturated ketone via dehydration of β-hydroxyketone intermediate .

Mechanism :

  • Base deprotonates α-hydrogen.

  • Enolate attacks carbonyl of another molecule.

  • Dehydration forms conjugated enone .

Stability and Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250 °C, releasing fluorinated aromatic compounds (e.g., 3,4,5-trifluorotoluene) .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its pharmacological properties, particularly in the development of new therapeutic agents. The trifluorophenyl group enhances lipophilicity and metabolic stability, making it a promising scaffold for drug design. Studies have shown that compounds featuring trifluoromethyl groups exhibit altered biological activity compared to their non-fluorinated counterparts, often leading to improved efficacy and selectivity against specific biological targets.

Case Studies

  • Anticancer Agents : Research indicates that derivatives of 1-(3,4,5-trifluorophenyl)heptan-1-one can act as inhibitors of cancer cell proliferation. In vitro studies demonstrated that these compounds effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal and chemical resistance. Its fluorinated structure contributes to the hydrophobicity and stability of polymers under harsh conditions.

Case Studies

  • Fluoropolymer Synthesis : Researchers have utilized this compound as a monomer in the synthesis of fluorinated polymers. These materials show promise in applications requiring low surface energy and high chemical resistance, such as coatings and sealants.
  • Nanocomposites : The compound has been investigated as a filler in nanocomposite materials to improve mechanical properties while maintaining lightweight characteristics.

Synthetic Intermediate

Chemical Synthesis Applications
this compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for producing more complex molecules.

Reaction Type Description
Nucleophilic Substitution Can undergo nucleophilic substitution reactions to introduce new functional groups.
Cross-Coupling Reactions Utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Reduction Reactions Can be reduced to alcohols or other functional derivatives for further modifications.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)heptan-1-one involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Aromatic Ketones

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP (Predicted)
1-(3,4,5-Trifluorophenyl)heptan-1-one C₁₃H₁₅F₃O 244.26 ~45–55* ~280–300* 3.8–4.2*
1-(4-Fluorophenyl)heptan-1-one C₁₃H₁₇FO 208.27 30–35 265–270 3.5
1-(3,5-Difluorophenyl)heptan-1-one C₁₃H₁₆F₂O 226.27 40–45 275–285 3.7
1-Phenylheptan-1-one C₁₃H₁₈O 190.28 20–25 250–255 3.1
  • Fluorination Impact: The trifluorinated derivative exhibits higher polarity and thermal stability compared to non-fluorinated or mono-/di-fluorinated analogs.
  • Lipophilicity: The trifluoro substitution increases LogP (lipophilicity) compared to the non-fluorinated parent compound, which may improve membrane permeability in pharmaceutical contexts.

Reactivity and Functional Comparisons

  • Synthetic Versatility : Unlike nitrogen-rich energetic compounds such as azetidine or tetrazole derivatives (e.g., AZT, GZT), which are designed for high-energy applications (e.g., propellants, explosives) , this compound lacks explosive or pyrotechnic utility. Its reactivity is instead directed toward nucleophilic acyl substitutions or reductions to alcohols.
  • Toxicity : Fluorinated ketones generally exhibit moderate acute toxicity (Category 4 for oral/dermal/inhalation routes, as seen in analogous compounds like 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one) . However, toxicity decreases with longer alkyl chains due to reduced bioavailability.

Biological Activity

1-(3,4,5-Trifluorophenyl)heptan-1-one is a synthetic organic compound notable for its potential biological activities. Its structure, featuring a trifluorophenyl group, suggests possible interactions with biological targets, making it an interesting subject for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H12F3O
  • Molecular Weight : 256.23 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its mechanism of action, efficacy in inhibiting specific enzymes, and potential therapeutic applications.

The trifluorophenyl moiety is known to enhance the lipophilicity and metabolic stability of compounds. This characteristic can lead to improved binding affinity for biological targets such as enzymes and receptors.

In Vitro Studies

Recent research has indicated that compounds containing similar trifluorophenyl structures exhibit significant biological activity:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition :
    • A study demonstrated that related compounds with trifluorophenyl groups were potent DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus. The IC50 values for these compounds ranged from 10 to 20 nM, indicating strong inhibitory potential .
  • Antimicrobial Activity :
    • Fluorinated compounds have shown antimicrobial properties against various pathogens. This suggests that this compound may also possess similar activities .

Case Studies

Several case studies have highlighted the efficacy of fluorinated compounds in biological applications:

  • Case Study 1 : A compound structurally similar to this compound demonstrated a significant reduction in blood glucose levels in diabetic models when used as a DPP-4 inhibitor .
  • Case Study 2 : Research on fluorinated triazines showed enhanced herbicidal activity compared to their non-fluorinated counterparts, suggesting that the introduction of fluorine atoms can significantly alter biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
NeogliptinDPP-4 Inhibition16.8
Fluorinated Triazine DerivativesAntimicrobialVaries
1-(3,4-Difluorophenyl)butan-1-oneAnticancer25

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